



## Application Notes and Protocols for Studying Protein Succinylation

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Audience: Researchers, scientists, and drug development professionals.

### Introduction

Protein succinylation is a dynamic and reversible post-translational modification (PTM) where a succinyl group is added to a lysine residue.[1][2][3] This modification is crucial in regulating a wide range of cellular processes, including metabolism, gene expression, and mitochondrial function.[1][2][4] The addition of the bulky and negatively charged succinyl group can significantly alter the structure and function of proteins.[3] Dysregulation of protein succinylation has been implicated in various diseases, making it an important area of study for diagnostics and therapeutics.

These application notes provide a comprehensive overview of the current methods used to study protein succinylation, from enrichment and identification to validation and computational prediction. Detailed protocols for key experimental techniques are provided to guide researchers in their investigations.

## **Methods for Studying Protein Succinylation**

The study of protein succinylation typically involves a multi-step workflow that includes:

 Enrichment of Succinylated Proteins or Peptides: Due to the low stoichiometry of succinylation, enrichment is a critical step to increase the concentration of succinylated molecules for downstream analysis.



- Mass Spectrometry (MS)-based Identification and Quantification: High-resolution mass spectrometry is the primary tool for identifying succinylation sites and quantifying their abundance.
- Validation of Succinylation: Independent methods, such as Western blotting, are used to confirm the findings from mass spectrometry.
- Computational Prediction: Bioinformatic tools can be used to predict potential succinylation sites in proteins of interest.

## **Quantitative Data on Succinylation Analysis**

The following tables summarize quantitative data related to different methods for studying protein succinylation, providing a basis for comparison.

Table 1: Comparison of Immunoaffinity Enrichment Methods for Succinylated Peptides

| Method  | Starting<br>Material               | Number of<br>Succinylati<br>on Sites<br>Identified | Fold<br>Improveme<br>nt (vs.<br>Agarose) | PTM Capture Specificity Improveme nt (vs. Agarose) | Reference |
|---|------------------------------------|--|--|--|-----------|
| PTMScan®<br>HS Magnetic<br>Beads                  | 1mg human<br>and mouse<br>peptides | ~2x more<br>unique sites                           | ~2-fold                                  | >4-fold  | [5]       |
| Agarose<br>Bead-based<br>IAP                      | 1mg human<br>and mouse<br>peptides | Baseline   | -  | -  | [5]       |
| micro-SCX<br>fractionation<br>post-<br>enrichment | E. coli lysate                     | 2,572  | N/A                                      | N/A  | [6]       |

Table 2: Performance of Computational Tools for Succinylation Site Prediction



| Tool Name     | Accuracy | Matthews<br>Correlation<br>Coefficient<br>(MCC) | Sensitivity | Specificity | Reference  |
|---------------|----------|---|-------------|-------------|------------|
| PSuccE        | 89.14%   | 0.79  | -           | -           | [7]        |
| SuccinSite2.0 | 85.0%    | 0.263   | 0.457       | 0.884       | [8][9]     |
| SuccinSite    | 84.2%    | 0.199   | 0.371       | 0.882       | [8][9][10] |
| iSuc-PseAAC   | 82.7%    | 0.013   | 0.122       | 0.887       | [8][9]     |
| iSuc-PseOpt   | 72.2%    | 0.038   | 0.303       | 0.758       | [8][9]     |
| pSuc-Lys      | 77.9%    | 0.036   | 0.224       | 0.826       | [8][9]     |

## **Experimental Protocols**

# Protocol 1: Immunoaffinity Enrichment of Succinylated Peptides using Magnetic Beads

This protocol is adapted from improved immunoaffinity purification (IAP) methods.[5]

#### Materials:

- PTMScan® HS Succinyl-Lysine Magnetic IAP Beads
- PTMScan® HS IAP Bind Buffer #1
- PTMScan® HS Wash Buffer
- Trifluoroacetic acid (TFA)
- C18 desalting columns
- Protein lysate digested with trypsin

#### Procedure:



- Peptide Preparation: Start with tryptic peptides from your protein sample.
- Bead Incubation: Incubate the peptides with the PTMScan® HS Succinyl-Lysine Magnetic IAP Beads in PTMScan® HS IAP Bind Buffer #1. The incubation should be carried out for 2 hours at 4°C with gentle rotation.
- Washing:
  - Wash the beads with cold PTMScan® HS Wash Buffer.
  - Follow with a wash with cold water.
- Elution: Elute the bound succinylated peptides from the beads using trifluoroacetic acid.
- Desalting: Desalt the eluted peptides using C18 columns prior to mass spectrometry analysis.

# Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This protocol provides a general workflow for the analysis of enriched succinylated peptides.[5] [11][12]

#### Instrumentation:

- High-resolution mass spectrometer (e.g., ThermoFisher™ Q Exactive or Fusion Lumos)[5]
- Nano-HPLC system

#### Procedure:

- · Column and Gradient:
  - Resolve the desalted peptides on a C18 reversed-phase column (e.g., 25cm or 50cm).
  - Apply a reversed-phase gradient. A typical gradient runs from 7.5% to 32% acetonitrile over 90 minutes.[5]



- Mass Spectrometry Settings:
  - Operate the mass spectrometer in data-dependent acquisition (DDA) mode.
  - Set the mass error for precursor ions to 10 ppm and for fragment ions to 0.02 Da.[11]
- Data Analysis:
  - Identify peptides using a database search algorithm like Comet or MaxQuant.[5][11]
  - Set the false discovery rate (FDR) to 1% or 2%.[5][11]
  - Perform label-free quantification using software such as Skyline.

# Protocol 3: Western Blotting for Validation of Protein Succinylation

This protocol is for the validation of protein succinylation using a pan-anti-succinyllysine antibody.[11][13]

#### Materials:

- Protein samples
- SDS-PAGE gels
- PVDF membrane
- Pan-anti-succinyllysine antibody
- HRP-conjugated secondary antibody
- · Chemiluminescent substrate
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Wash buffer (TBST)

#### Procedure:

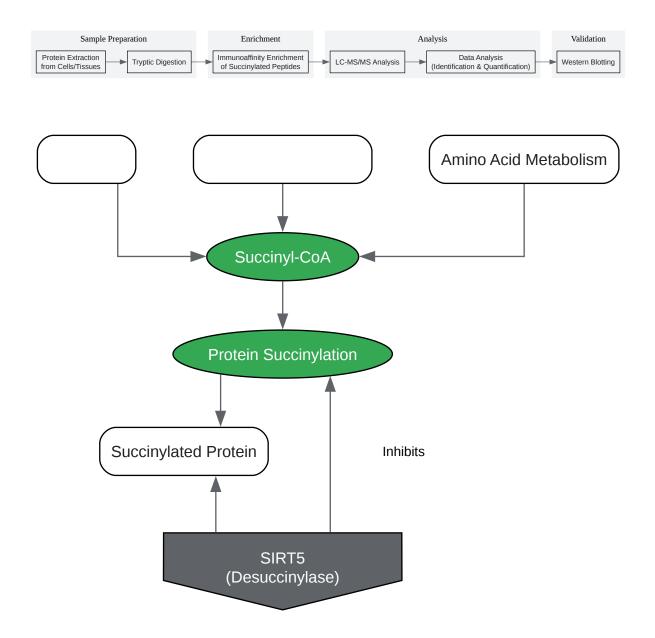


- Protein Separation: Separate the protein samples by SDS-PAGE.
- Transfer: Transfer the separated proteins to a PVDF membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with the pan-anti-succinyllysine antibody (typically at a 1:1000 dilution) overnight at 4°C.[11]
- Washing: Wash the membrane three times with wash buffer for 10 minutes each.
- Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Washing: Repeat the washing step.
- Detection: Detect the signal using a chemiluminescent substrate and an imaging system.
- Competition Assay (Optional but Recommended for Specificity): To confirm the specificity of
  the antibody, perform a competition assay by pre-incubating the primary antibody with a
  peptide library containing a fixed succinyllysine residue before incubating with the
  membrane.[13] A significant reduction in the Western blot signal indicates specific binding.

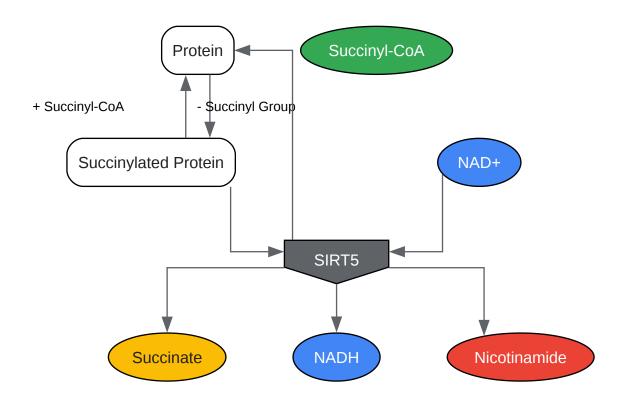
### **Visualizations**

The following diagrams illustrate key workflows and pathways related to the study of protein succinvlation.









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